Cas no 328569-22-8 (1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid)

1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid structure
328569-22-8 structure
商品名:1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid
CAS番号:328569-22-8
MF:C6H5N2O2F3
メガワット:194.1113
CID:1110943
PubChem ID:83484378

1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid
    • AKOS023206823
    • SCHEMBL23354136
    • 3-(2,2,2-trifluoroethyl)imidazole-4-carboxylic acid
    • F96503
    • KS-10371
    • 328569-22-8
    • MFCD20656540
    • インチ: InChI=1S/C6H5F3N2O2/c7-6(8,9)2-11-3-10-1-4(11)5(12)13/h1,3H,2H2,(H,12,13)
    • InChIKey: MRJCDOWQTBIADL-UHFFFAOYSA-N
    • ほほえんだ: C1=C(N(C=N1)CC(F)(F)F)C(=O)O

計算された属性

  • せいみつぶんしりょう: 194.03031189g/mol
  • どういたいしつりょう: 194.03031189g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 207
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 55.1Ų

1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB591183-100mg
1-(2,2,2-Trifluoroethyl)-1H-imidazole-5-carboxylic acid; .
328569-22-8
100mg
€866.00 2024-07-20

1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acid 関連文献

1-(2,2,2-trifluoroethyl)-1H-Imidazole-5-carboxylic acidに関する追加情報

Recent Advances in the Study of 1-(2,2,2-Trifluoroethyl)-1H-Imidazole-5-carboxylic Acid (CAS: 328569-22-8)

The compound 1-(2,2,2-trifluoroethyl)-1H-imidazole-5-carboxylic acid (CAS: 328569-22-8) has recently emerged as a molecule of significant interest in medicinal chemistry and drug discovery. This trifluoroethyl-substituted imidazole derivative has shown promising pharmacological properties, particularly in the development of novel enzyme inhibitors and receptor modulators. Recent studies have focused on its unique structural features, including the electron-withdrawing trifluoroethyl group and the carboxylic acid functionality, which contribute to its distinctive reactivity and binding characteristics.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's potential as a building block for the synthesis of kinase inhibitors. The trifluoroethyl group was found to significantly enhance metabolic stability while maintaining favorable physicochemical properties. Molecular docking studies revealed that derivatives of 328569-22-8 could effectively bind to the ATP-binding sites of various kinases, with particular affinity for JAK family kinases. These findings suggest potential applications in inflammatory and autoimmune disease therapeutics.

Recent synthetic methodology developments have improved access to 1-(2,2,2-trifluoroethyl)-1H-imidazole-5-carboxylic acid and its derivatives. A 2024 report in Organic Process Research & Development described an optimized three-step synthesis from commercially available starting materials, achieving an overall yield of 68% with excellent purity (>99%). This advancement addresses previous challenges in large-scale production, making the compound more accessible for pharmaceutical development.

The compound's unique properties have also attracted attention in radiopharmaceutical applications. Research published in Nuclear Medicine and Biology demonstrated that 18F-labeled analogs of 328569-22-8 show promise as PET imaging agents for tumor detection. The trifluoroethyl group facilitates efficient radiolabeling while maintaining in vivo stability, addressing a critical need in diagnostic imaging development.

Ongoing structure-activity relationship (SAR) studies continue to explore modifications of the imidazole core and carboxylic acid moiety. Preliminary results suggest that ester and amide derivatives maintain biological activity while offering improved pharmacokinetic profiles. These findings position 1-(2,2,2-trifluoroethyl)-1H-imidazole-5-carboxylic acid as a versatile scaffold for future drug discovery efforts across multiple therapeutic areas.

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